molecular formula C15H14FNO2 B6374728 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95% CAS No. 1261918-49-3

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%

Cat. No. B6374728
CAS RN: 1261918-49-3
M. Wt: 259.27 g/mol
InChI Key: NCEYNGXANLASOG-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95% (hereinafter referred to as 4-EFC-95) is an organic chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of approximately 108 °C and a boiling point of approximately 220 °C. It is highly soluble in water, ethanol, and methanol and is used in a variety of laboratory experiments.

Scientific Research Applications

4-EFC-95 has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-ethyl-3-fluoro-5-methylphenol, as well as in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used in the synthesis of organic dyes, as well as in the synthesis of polymers materials.

Mechanism of Action

4-EFC-95 acts as a nucleophile in a variety of chemical reactions. It is able to react with electrophiles, such as halogens and other organic compounds, and can form a variety of substitution and addition products. It can also react with other nucleophiles, such as amines and carboxylic acids, to form a variety of amides and esters.
Biochemical and Physiological Effects
4-EFC-95 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of several other enzymes, including cyclooxygenase and lipoxygenase. In addition, it has been shown to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The use of 4-EFC-95 in laboratory experiments has a number of advantages. It is a highly soluble compound, making it easy to work with, and it is relatively stable, making it suitable for a variety of reactions. Additionally, it is relatively inexpensive, making it an attractive option for a variety of experiments. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, such as dichloromethane, and it is also a relatively weak nucleophile, making it less effective in certain reactions.

Future Directions

There are a number of potential future directions for the use of 4-EFC-95 in scientific research. It could be used in the synthesis of new pharmaceuticals, as well as in the development of new materials. Additionally, it could be used in the development of new catalysts and in the synthesis of new dyes and pigments. It could also be used in the development of new methods for the synthesis of organic compounds, as well as in the development of new methods for the analysis of organic compounds. Finally, it could be used in the development of new methods for the detection of biological molecules.

Synthesis Methods

4-EFC-95 can be synthesized using a number of different methods. One of the most common methods is the reaction of 3-fluorophenol and N-ethyl-2-chloroacetamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-EFC-95, which can then be purified by recrystallization.

properties

IUPAC Name

N-ethyl-3-(2-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-17-15(19)11-5-3-4-10(8-11)13-7-6-12(18)9-14(13)16/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEYNGXANLASOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684465
Record name N-Ethyl-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-49-3
Record name N-Ethyl-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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